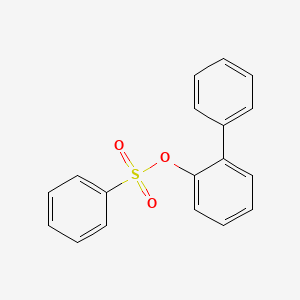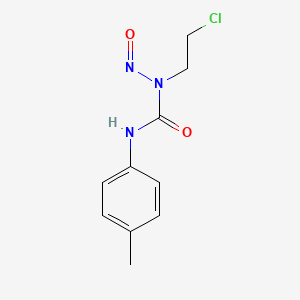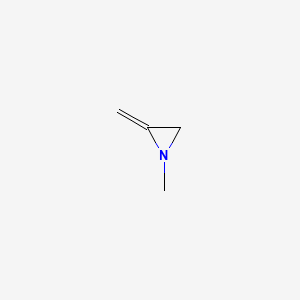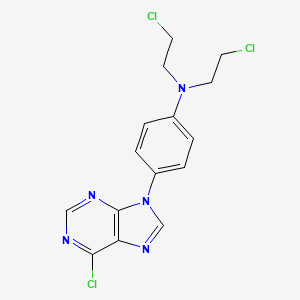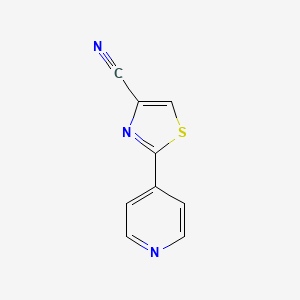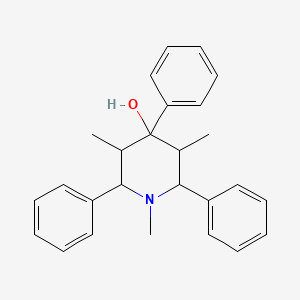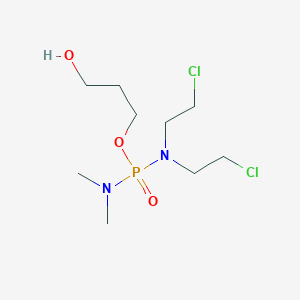![molecular formula C13H15NO5 B13997486 Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 5446-19-5](/img/structure/B13997486.png)
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C13H15NO5 It is a derivative of benzoic acid and is characterized by the presence of an ester group, an acetyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 2-amino benzoic acid with methyl chloroformate, followed by acetylation with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
Esterification: 2-Amino benzoic acid reacts with methyl chloroformate in the presence of a base to form methyl 2-amino benzoate.
Acetylation: Methyl 2-amino benzoate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester and acetyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl 2-methoxybenzoate
- Methyl 2-oxo-2-phenylacetate
Uniqueness
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is unique due to the presence of both an ester and an acetyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5446-19-5 |
|---|---|
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14(8-12(16)18-2)11-7-5-4-6-10(11)13(17)19-3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
UAXPPKOGDZCDIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(=O)OC)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


